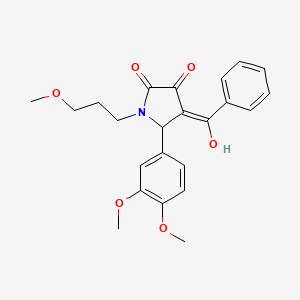

![molecular formula C12H10ClN3O3S2 B5424778 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5424778.png)

2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . This structure is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives were monitored using techniques like TLC .Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, 13C NMR, and mass spectra of the compounds provide valuable information about their structure .Mécanisme D'action

Thiadiazole derivatives have been found to exhibit urease inhibitory activities . The molecular docking simulation performed using AutoDock4 showed that these compounds could interact well with the active site of the urease enzyme . This interaction is believed to be responsible for their high activity against the enzyme .

Safety and Hazards

Orientations Futures

Thiadiazole derivatives have shown significant therapeutic potential, making them promising candidates for further evaluation . Their ability to disrupt processes related to DNA replication allows them to inhibit the replication of both bacterial and cancer cells . Therefore, future research could focus on exploring their potential as anticancer agents .

Propriétés

IUPAC Name |

2-chloro-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S2/c1-6-15-16-12(21-6)20-5-10(17)14-7-2-3-9(13)8(4-7)11(18)19/h2-4H,5H2,1H3,(H,14,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJWCWUMSARTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(8-hydroxy-7-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5424696.png)

![1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5424700.png)

![1-[2-(2-furyl)-5-pyrimidinyl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5424708.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424714.png)

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5424719.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5424722.png)

![3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5424726.png)

![N-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5424734.png)

![11,11-DIMETHYL-8-(3-METHYLTHIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B5424738.png)

![METHYL 4-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5424744.png)

![3'-[1-(dimethylamino)ethyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5424759.png)

![N2-(5-CHLORO-2-METHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5424771.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)